2-Oxocyclohexanecarboxylic acid

Descripción

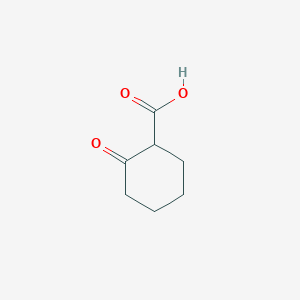

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POROIMOHDIEBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433083 | |

| Record name | 2-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18709-01-8 | |

| Record name | 2-oxocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Oxocyclohexanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmacologically significant compounds. Its unique structural features, combining a reactive ketone and a carboxylic acid on a cyclohexyl scaffold, make it an attractive starting material for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the structural and chemical properties of 2-oxocyclohexanecarboxylic acid, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in medicinal chemistry and drug development. Particular emphasis is placed on the Dieckmann condensation as a primary synthetic route, with quantitative data and characterization details provided to support laboratory applications.

Introduction

2-Oxocyclohexanecarboxylic acid (also known as 2-carboxycyclohexanone) is an organic compound featuring a cyclohexane (B81311) ring substituted with both a ketone and a carboxylic acid functional group at adjacent positions.[1][2] This arrangement of functional groups gives rise to interesting chemical properties, including keto-enol tautomerism, and provides multiple reaction sites for synthetic transformations. Its utility as a precursor in the synthesis of various heterocyclic and carbocyclic compounds has cemented its importance in the field of organic synthesis and medicinal chemistry.[3] Understanding the synthesis, purification, and chemical behavior of this intermediate is paramount for researchers engaged in the design and development of novel therapeutic agents.

Structural Formula and Chemical Properties

The structural formula of 2-oxocyclohexanecarboxylic acid reveals a six-membered carbon ring with a carbonyl group at position 2 and a carboxyl group at position 1.

Chemical Structure:

Caption: 2D structure of 2-oxocyclohexanecarboxylic acid.

A key chemical feature of 2-oxocyclohexanecarboxylic acid and its esters is the existence of keto-enol tautomerism. The presence of an alpha-hydrogen allows for the formation of an enol isomer, which can be stabilized by intramolecular hydrogen bonding in the case of its esters. This equilibrium is a critical consideration in its reactivity and spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-oxocyclohexanecarboxylic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [1][4] |

| Molecular Weight | 142.15 g/mol | [1][5] |

| IUPAC Name | 2-oxocyclohexane-1-carboxylic acid | [1] |

| CAS Number | 18709-01-8 | [1] |

| Appearance | Solid | [5] |

| SMILES | C1CCC(=O)C(C1)C(=O)O | [1] |

| InChIKey | POROIMOHDIEBBO-UHFFFAOYSA-N | [1] |

Experimental Protocols

The synthesis of 2-oxocyclohexanecarboxylic acid is most commonly achieved through a two-step process: the Dieckmann condensation of a dialkyl adipate (B1204190) to form a cyclic β-keto ester, followed by hydrolysis and decarboxylation. The following protocols provide detailed methodologies for the synthesis of the intermediate, ethyl 2-oxocyclohexanecarboxylate, and its subsequent conversion to the target acid.

Synthesis of Ethyl 2-Oxocyclohexanecarboxylate via Dieckmann Condensation

This protocol is adapted from established procedures for the Dieckmann condensation.

Reaction Scheme:

Caption: Synthesis of ethyl 2-oxocyclohexanecarboxylate.

Materials and Reagents:

-

Diethyl adipate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (B145695) (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Addition of Diethyl Adipate: Diethyl adipate is added dropwise to the sodium ethoxide solution with stirring.

-

Reflux: The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion.

-

Work-up: After cooling, the reaction mixture is acidified with hydrochloric acid. The product is then extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate. Further purification can be achieved by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | Diethyl adipate |

| Base | Sodium ethoxide |

| Solvent | Ethanol |

| Typical Yield | 74-81% |

Hydrolysis of Ethyl 2-Oxocyclohexanecarboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Procedure:

-

Hydrolysis: The crude ethyl 2-oxocyclohexanecarboxylate is refluxed with an aqueous solution of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide.

-

Acidification: If basic hydrolysis is performed, the reaction mixture is cooled and then acidified with a strong acid to precipitate the carboxylic acid.

-

Isolation: The precipitated 2-oxocyclohexanecarboxylic acid is collected by filtration, washed with cold water, and dried.

Purification of 2-Oxocyclohexanecarboxylic Acid

The crude product can be purified by recrystallization.

Procedure:

-

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of ethanol and water are often suitable.

-

Dissolution: The crude acid is dissolved in a minimum amount of the hot solvent.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Caption: Workflow for the purification of 2-oxocyclohexanecarboxylic acid.

Spectroscopic Characterization

The identity and purity of 2-oxocyclohexanecarboxylic acid are confirmed through various spectroscopic techniques.

| Technique | Key Features and Expected Values | Reference |

| ¹H NMR | A broad singlet for the carboxylic acid proton (δ 10-12 ppm). Multiplets for the cyclohexyl protons. | [6] |

| ¹³C NMR | A signal for the carboxylic carbon (δ ~170-180 ppm) and the ketone carbonyl carbon (δ >200 ppm). | [7] |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹). A C=O stretch for the carboxylic acid (~1710 cm⁻¹) and the ketone (~1725 cm⁻¹). | [7] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (142.15 g/mol ). Characteristic fragmentation patterns include the loss of H₂O and COOH. | [7] |

Applications in Drug Development and Medicinal Chemistry

2-Oxocyclohexanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The presence of two modifiable functional groups allows for the construction of diverse molecular scaffolds.

One notable application is in the synthesis of Gabapentin , an anticonvulsant and analgesic drug.[6][8][9][10][11] Although not a direct precursor in all synthetic routes, related cyclohexanone (B45756) and cyclohexanecarboxylic acid derivatives are key to its synthesis. The core cyclohexyl ring of Gabapentin originates from such starting materials.

Furthermore, derivatives of cyclohexanecarboxylic acid have been explored for various biological activities, including antimicrobial and anticancer properties.[4] The cyclohexyl moiety can serve as a rigid scaffold to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets.

Conclusion

2-Oxocyclohexanecarboxylic acid is a fundamentally important building block in organic synthesis with direct relevance to the pharmaceutical industry. Its synthesis via the Dieckmann condensation is a classic and efficient method. A thorough understanding of its chemical properties, synthesis, and purification is essential for medicinal chemists and drug development professionals aiming to utilize this versatile intermediate in the creation of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its practical application in a research and development setting.

References

- 1. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 9942171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-Oxocyclohexanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Solved FTIR and 1-HNMR analysis of 2-oxo-cyclohexane | Chegg.com [chegg.com]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 9. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Oxocyclohexanecarboxylic Acid: IUPAC Nomenclature, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-oxocyclohexanecarboxylic acid, a key building block in organic synthesis. The document details its IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol. Spectroscopic data and the fundamental concept of keto-enol tautomerism are also discussed.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 2-oxocyclohexane-1-carboxylic acid .[1] This name is derived by identifying cyclohexanecarboxylic acid as the parent structure. The presence of a ketone functional group at the second carbon atom of the cyclohexane (B81311) ring is indicated by the prefix "2-oxo".

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-oxocyclohexane-1-carboxylic acid |

| CAS Number | 18709-01-8 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol [1] |

| Synonyms | 2-carboxycyclohexanone, 2-ketocyclohexanecarboxylic acid |

Physicochemical Properties

2-Oxocyclohexanecarboxylic acid is typically a white crystalline powder.[2] While experimentally determined melting and boiling points are not consistently reported in the literature, computed values and data for its common esters provide insight into its physical state.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White crystalline powder | CymitQuimica[2] |

| Molecular Weight | 142.15 g/mol | PubChem[1] |

| Topological Polar Surface Area | 54.4 Ų | PubChem (Computed)[1] |

| XLogP3-AA | 1.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

Synthesis of 2-Oxocyclohexanecarboxylic Acid

A common and effective method for the synthesis of 2-oxocyclohexanecarboxylic acid is through the Dieckmann condensation of a dialkyl adipate (B1204190), followed by hydrolysis and decarboxylation of the resulting β-keto ester. The following is a representative experimental protocol.

Representative Experimental Protocol: Dieckmann Condensation and Subsequent Hydrolysis

Objective: To synthesize 2-oxocyclohexanecarboxylic acid from diethyl adipate.

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Toluene (B28343) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium chloride

-

Magnesium sulfate (B86663) (anhydrous)

-

Diethyl ether

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

Step 1: Dieckmann Condensation

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in anhydrous toluene is prepared.

-

Diethyl adipate is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for several hours to drive the intramolecular condensation.

-

After cooling, the reaction mixture is quenched by the addition of dilute hydrochloric acid.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude ethyl 2-oxocyclohexanecarboxylate.

Step 2: Hydrolysis and Decarboxylation

-

The crude ethyl 2-oxocyclohexanecarboxylate is refluxed with concentrated hydrochloric acid. This step serves to both hydrolyze the ester to the carboxylic acid and promote the decarboxylation of the initially formed β-keto acid.

-

After refluxing for several hours, the reaction mixture is cooled, and the product is extracted with diethyl ether.

-

The ethereal solution is washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield crude 2-oxocyclohexanecarboxylic acid, which can be further purified by recrystallization or distillation.

Caption: Synthetic workflow for 2-oxocyclohexanecarboxylic acid.

Spectroscopic Analysis

Detailed experimental spectra for 2-oxocyclohexanecarboxylic acid are not widely available. However, the expected spectral characteristics can be inferred from the known data of its esters and general principles of spectroscopy.

Table 3: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Broad singlet around 10-13 ppm (carboxylic acid proton).- Multiplets in the range of 1.5-3.5 ppm corresponding to the cyclohexyl ring protons. |

| ¹³C NMR | - Signal around 170-180 ppm (carboxylic acid carbonyl).- Signal around 200-210 ppm (ketone carbonyl).- Signals in the aliphatic region (20-60 ppm) for the cyclohexyl carbons. |

| IR Spectroscopy | - Broad O-H stretch from 2500-3300 cm⁻¹ (characteristic of a carboxylic acid).- Sharp C=O stretch around 1710 cm⁻¹ (ketone).- C=O stretch around 1700 cm⁻¹ (carboxylic acid, often overlapping with the ketone stretch). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 142.- Fragmentation patterns corresponding to the loss of H₂O, CO, and COOH. |

Keto-Enol Tautomerism

A significant chemical property of 2-oxocyclohexanecarboxylic acid is its existence in equilibrium between the keto and enol tautomeric forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group of the carboxylic acid.

Caption: Keto-enol tautomerism of 2-oxocyclohexanecarboxylic acid.

The equilibrium between these two forms is influenced by factors such as the solvent and temperature. This tautomerism is a critical consideration in the reactivity and potential biological activity of this molecule.

References

physical properties of 2-carboxycyclohexanone

An In-depth Technical Guide on the Physical Properties of 2-Carboxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxycyclohexanone, also known as 2-oxocyclohexanecarboxylic acid, is an organic compound with the molecular formula C₇H₁₀O₃.[1] It is classified as an oxo monocarboxylic acid and is structurally related to cyclohexanecarboxylic acid.[1] This molecule features a cyclohexane (B81311) ring functionalized with both a ketone and a carboxylic acid group, making it a versatile building block in organic synthesis. Understanding its physical properties is crucial for its application in research and development, particularly in areas like medicinal chemistry and materials science where such bifunctional scaffolds are of interest.

This technical guide provides a summary of the available physical property data for 2-carboxycyclohexanone, detailed experimental protocols for their determination, and a logical workflow for the physical characterization of such compounds.

Quantitative Data Summary

| Property | Value (2-Carboxycyclohexanone) | Reference / Notes |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| XLogP3-AA | 1.3 | Computed by XLogP3 3.0[1][3] |

| pKa | Not available | Experimental value not found. |

Contextual Data for Related Compounds:

| Property | Cyclohexanecarboxylic Acid | Methyl 2-oxocyclohexanecarboxylate | Ethyl 2-oxocyclohexanecarboxylate |

| Molecular Formula | C₇H₁₂O₂ | C₈H₁₂O₃ | C₉H₁₄O₃ |

| Molecular Weight | 128.17 g/mol | 156.18 g/mol [4] | 170.21 g/mol [5] |

| Melting Point | 29-31 °C | Not available | Not available |

| Boiling Point | 232-233 °C | Not available | Not available |

| Solubility in Water | 4.6 mg/mL at 25 °C[6] | Not available | Not available |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of a solid organic compound like 2-carboxycyclohexanone.

Melting Point Determination

The melting point is a critical indicator of purity.[7] Pure crystalline compounds typically exhibit a sharp melting range of 1-2°C.[7][8]

Methodology: Capillary Method using a Mel-Temp Apparatus [7][8]

-

Sample Preparation:

-

Ensure the 2-carboxycyclohexanone sample is completely dry and finely powdered.[9]

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.[9]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[8][9]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[9]

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[7][8]

-

Allow the apparatus to cool. Prepare a new sample.

-

For the accurate measurement, set the apparatus to heat at a slow, controlled rate (e.g., 1-2°C per minute) starting from a temperature about 15-20°C below the approximate melting point.[7][9]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination

While 2-carboxycyclohexanone is a solid at room temperature, its boiling point could be determined under vacuum to prevent decomposition. For its liquid esters, standard methods are applicable.

Methodology: Thiele Tube Method [10][11]

-

Apparatus Setup:

-

Fill a small test tube (Durham tube) with 0.5-1 mL of the liquid sample.

-

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.[11]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10][11]

-

Clamp the thermometer and assemble it into a Thiele tube containing mineral oil, so the heat-transfer fluid is 1 cm above the side arm.[11]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[10][11]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10][11]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10]

-

Density Determination

Density is the ratio of mass to volume and is a characteristic physical property.[12]

Methodology: Volume Displacement Method [13][14]

-

Mass Measurement:

-

Accurately weigh a sample of solid 2-carboxycyclohexanone using an analytical balance and record the mass (m).[13]

-

-

Volume Measurement:

-

Partially fill a graduated cylinder with a liquid in which the compound is insoluble (e.g., a non-polar solvent like hexane) and record the initial volume (V₁).

-

Carefully slide the weighed solid into the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.

-

Gently tap the cylinder to dislodge any trapped air bubbles.

-

Record the new volume (V₂).

-

The volume of the solid is the difference: V = V₂ - V₁.[15]

-

-

Calculation:

-

Calculate the density (ρ) using the formula: ρ = m / V.[12]

-

Solubility Determination

Solubility is typically determined qualitatively in various solvents and can be quantified if necessary.

Methodology: Qualitative Solubility Test [16]

-

Preparation:

-

Place a small, consistent amount (e.g., 20-30 mg) of 2-carboxycyclohexanone into separate, labeled test tubes.

-

Prepare a set of representative solvents (e.g., water, ethanol, hexane, diethyl ether, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH).

-

-

Procedure:

-

To each test tube, add approximately 1 mL of a solvent.

-

Gently shake or vortex the test tube to mix the contents.[16]

-

Observe whether the solid dissolves completely.

-

Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.

-

The solubility in acidic and basic solutions gives an indication of the compound's acidic/basic nature. Given the carboxylic acid group, solubility is expected in NaHCO₃ and NaOH.

-

pKa Determination

The pKa is a measure of the acidity of the carboxylic acid group. Potentiometric titration is a common and accurate method for its determination.[17]

Methodology: Potentiometric Titration [18]

-

Solution Preparation:

-

Accurately weigh a sample of 2-carboxycyclohexanone and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low) to create a solution of known concentration (e.g., 0.1 M).

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).[18]

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[18]

-

Place a known volume of the acidic solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution.

-

Add the NaOH titrant from a buret in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[18]

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the equivalence point volume (V_eq).

-

The half-equivalence point occurs at V_eq / 2.

-

At the half-equivalence point, the pH of the solution is equal to the pKa of the acid (pH = pKa).[19]

-

Expected Spectral Properties

While specific spectra for 2-carboxycyclohexanone are not widely published, its key infrared (IR) absorptions can be predicted based on its functional groups.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[20][21][22] This broadness is due to hydrogen bonding between the carboxylic acid groups.

-

C-H Stretch (Aliphatic): Sharp peaks will appear just below 3000 cm⁻¹.

-

C=O Stretch (Ketone & Carboxylic Acid): The two carbonyl groups will result in strong, sharp absorptions in the 1760-1690 cm⁻¹ region.[21][22] The ketone carbonyl typically appears around 1715 cm⁻¹, while the carboxylic acid carbonyl appears around 1710 cm⁻¹ (for the hydrogen-bonded dimer) or 1760 cm⁻¹ (monomer).[21] These may overlap to form a single, possibly broadened, intense peak.

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected between 1320-1210 cm⁻¹.[20]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel or uncharacterized chemical compound like 2-carboxycyclohexanone.

Caption: Workflow for the physical characterization of a chemical compound.

References

- 1. 2-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 9942171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. PubChemLite - 2-oxocyclohexanecarboxylic acid (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 4. Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | C8H12O3 | CID 170489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester (CAS 1655-07-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 13. sites.allegheny.edu [sites.allegheny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. wjec.co.uk [wjec.co.uk]

- 16. CHM1020L Online Manual [chem.fsu.edu]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to 2-Ketocyclohexanecarboxylic Acid (CAS 18709-01-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ketocyclohexanecarboxylic acid (CAS 18709-01-8), a versatile building block in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and presents an analysis of its spectral characteristics. While direct experimental data on the biological activity of 2-ketocyclohexanecarboxylic acid is limited in publicly available literature, this guide explores the known activities of structurally related compounds to provide a basis for future research and drug discovery endeavors. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

2-Ketocyclohexanecarboxylic acid, also known as 2-oxocyclohexanecarboxylic acid, is a cyclic keto-acid with the chemical formula C₇H₁₀O₃.[1][2] Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[3] The cyclohexane (B81311) scaffold is a common motif in many biologically active compounds, suggesting potential, yet largely unexplored, pharmacological applications for this molecule and its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-ketocyclohexanecarboxylic acid is presented in Table 1. The data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 18709-01-8 | [1][2] |

| Molecular Formula | C₇H₁₀O₃ | [1][2] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| Appearance | White crystalline powder or colorless to pale yellow solid/liquid | [3] |

| Melting Point | 81-82 °C (decomposes) | [3] |

| Boiling Point | 309.7 ± 35.0 °C (Predicted) | [3] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [3] |

| pKa | 3.52 ± 0.20 (Predicted) | [3] |

| SMILES | O=C1CCCCC1C(=O)O | [2] |

| InChI | InChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10) | [2] |

Synthesis and Purification

The most common and efficient synthesis of 2-ketocyclohexanecarboxylic acid involves a two-step process: the Dieckmann condensation of a pimelic acid diester to form the corresponding cyclic β-keto ester, followed by hydrolysis of the ester to the desired carboxylic acid.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram.

Caption: Synthesis workflow for 2-ketocyclohexanecarboxylic acid.

Experimental Protocols

This protocol is adapted from established procedures for Dieckmann condensations.[4][5][6]

-

Materials:

-

Diethyl pimelate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Anhydrous toluene (B28343) or benzene

-

Hydrochloric acid (for workup)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodium ethoxide (1.1 equivalents) in anhydrous toluene.

-

Heat the mixture to reflux with vigorous stirring.

-

Add a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly add dilute hydrochloric acid with stirring until the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate.

-

This protocol is a general procedure for the saponification of a β-keto ester.

-

Materials:

-

Crude ethyl 2-oxocyclohexanecarboxylate

-

Potassium hydroxide (B78521) (or sodium hydroxide)

-

Water

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the crude ethyl 2-oxocyclohexanecarboxylate in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (2.0-3.0 equivalents) in water.

-

Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the remaining aqueous residue in water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-ketocyclohexanecarboxylic acid should form.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification

The crude 2-ketocyclohexanecarboxylic acid can be purified by recrystallization.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes, or hot water).

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O. |

| α-proton (-CH(CO)-) | 3.0 - 3.5 | Multiplet, deshielded by both carbonyl groups. | |

| Cyclohexane protons (-CH₂) | 1.5 - 2.5 | Complex multiplets. | |

| ¹³C NMR | Carboxylic Acid Carbonyl (-C OOH) | 170 - 185 | |

| Ketone Carbonyl (C=O) | 200 - 220 | ||

| α-carbon (-C H(CO)-) | 50 - 60 | ||

| Cyclohexane carbons (-C H₂) | 20 - 40 |

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Very broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to strong, sharp peaks |

| Ketone C=O | Stretch | ~1715 | Strong, sharp |

| Carboxylic Acid C=O | Stretch | ~1700 | Strong, sharp (often overlaps with ketone C=O) |

| C-O | Stretch | 1210 - 1320 | Medium |

| O-H | Bend | 1395 - 1440 | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). Alpha-cleavage adjacent to the ketone carbonyl is also a likely fragmentation pathway.

Biological Activity and Potential Applications

Direct experimental studies on the biological activity of 2-ketocyclohexanecarboxylic acid are scarce in the available scientific literature. However, the cyclohexane carboxylic acid scaffold is present in a number of compounds with demonstrated pharmacological effects.

-

Anti-inflammatory and Analgesic Potential: Derivatives of cyclohexene (B86901) carboxylic acid have been shown to possess anti-inflammatory and antiproliferative properties.[7] Some of these compounds have demonstrated the ability to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.[7] This suggests that 2-ketocyclohexanecarboxylic acid could be a starting point for the development of novel anti-inflammatory agents. A hypothetical signaling pathway for the anti-inflammatory action of related compounds is shown below.

Caption: Hypothetical inhibition of inflammatory pathways.

-

Antimicrobial Activity: Various carboxylic acids and their derivatives have been investigated for their antimicrobial properties.[8] The mechanism of action often involves the disruption of microbial cell membranes or interference with essential metabolic pathways. While no specific data exists for 2-ketocyclohexanecarboxylic acid, its structural features warrant investigation into its potential as an antimicrobial agent.

Experimental Protocols for Biological Evaluation

For researchers interested in exploring the biological activities of 2-ketocyclohexanecarboxylic acid, the following standard in vitro assays are recommended.

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat cells with various concentrations of 2-ketocyclohexanecarboxylic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Determine the IC₅₀ value for the inhibition of cytokine release.

-

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare a two-fold serial dilution of 2-ketocyclohexanecarboxylic acid in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Conclusion

2-Ketocyclohexanecarboxylic acid is a readily accessible and versatile chemical intermediate. Its synthesis via the Dieckmann condensation and subsequent hydrolysis is a well-established and efficient process. While its spectroscopic properties can be reasonably predicted, a lack of publicly available experimental spectra highlights an area for further characterization. The most significant knowledge gap lies in its biological activity. Based on the pharmacological profiles of structurally related cyclohexane carboxylic acid derivatives, 2-ketocyclohexanecarboxylic acid represents a promising, yet underexplored, scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this intriguing molecule.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Cyclohexanecarboxylic acid, 2-oxo-, methyl ester | C8H12O3 | CID 170489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved 2-oxo-cyclohexane carboxylic acid methyl ester. | Chegg.com [chegg.com]

- 4. Solved FTIR and 1-HNMR analysis of 2-oxo-cyclohexane | Chegg.com [chegg.com]

- 5. 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester [webbook.nist.gov]

- 6. List the 1H NMR peaks of 2-oxo-cyclohexane carboxylic | Chegg.com [chegg.com]

- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 8. 2-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 9942171 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-oxocyclohexanecarboxylic acid, a cyclic β-keto acid of significant interest in organic synthesis and medicinal chemistry. The document delves into the quantitative aspects of the tautomeric equilibrium, the spectroscopic characteristics of both the keto and enol forms, and the experimental methodologies employed for their study. By presenting detailed data in structured tables and illustrating key concepts with diagrams, this guide serves as an essential resource for professionals seeking a deep understanding of this fundamental chemical phenomenon.

Introduction: The Dynamic Equilibrium

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). In the case of 2-oxocyclohexanecarboxylic acid, this equilibrium is particularly significant as the relative prevalence of each tautomer dictates its reactivity, polarity, and potential for intramolecular hydrogen bonding. Understanding and controlling this equilibrium is crucial for applications in drug design, where molecular conformation and hydrogen bonding capabilities can profoundly influence ligand-receptor interactions.

The equilibrium between the keto and enol tautomers of 2-oxocyclohexanecarboxylic acid is influenced by various factors, including the solvent, temperature, and pH. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the ketone's carbonyl oxygen, or the enolic hydroxyl and the carboxylic acid's carbonyl oxygen.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a critical parameter for predicting the chemical behavior of 2-oxocyclohexanecarboxylic acid. The equilibrium constant, KE, is defined as the ratio of the concentration of the enol tautomer to the keto tautomer.

Equilibrium Constant in Aqueous Solution

In aqueous solution, the keto-enol equilibrium for 2-oxocyclohexanecarboxylic acid has been quantitatively determined. The equilibrium constant for enolization, pKE, is reported to be 1.27.[1][2][3] This value indicates that in water, the keto form is the predominant species.

Table 1: Keto-Enol Equilibrium Data for 2-Oxocyclohexanecarboxylic Acid in Aqueous Solution

| Parameter | Value | Reference |

| pKE | 1.27 | [1][2][3] |

| KE | 0.0537 | Calculated |

| % Enol | ~5.1% | Calculated |

| % Keto | ~94.9% | Calculated |

Influence of Solvent Polarity

The tautomeric equilibrium of β-dicarbonyl compounds is highly sensitive to the solvent environment. While specific quantitative data for 2-oxocyclohexanecarboxylic acid across a wide range of organic solvents is not extensively documented in readily available literature, general trends for β-keto esters can be applied. Non-polar solvents tend to favor the enol form due to the stabilization provided by intramolecular hydrogen bonding. In contrast, polar protic solvents can disrupt this internal hydrogen bonding by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar keto tautomer. For a closely related compound, a keto:enol ratio of 89:11 has been observed in CDCl₃, indicating a higher proportion of the enol form compared to in aqueous solution.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and quantification of the keto and enol tautomers of 2-oxocyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying keto-enol tautomerism as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Expected ¹H NMR Spectral Features:

-

Keto Tautomer: The α-proton (at C1) is expected to appear as a multiplet in the region of 3.5-4.0 ppm. The protons on the cyclohexanone (B45756) ring will show complex multiplets in the aliphatic region. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

Enol Tautomer (2-hydroxy-cyclohex-1-enecarboxylic acid): The enolic hydroxyl proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often in the range of 12-16 ppm, due to intramolecular hydrogen bonding. The absence of a proton at the α-carbon and the presence of a vinylic proton are characteristic.

Expected ¹³C NMR Spectral Features:

-

Keto Tautomer: A characteristic signal for the ketone carbonyl carbon (C2) is expected around 200-210 ppm. The carboxylic acid carbonyl carbon will appear around 170-180 ppm.

-

Enol Tautomer: The signal for the enolic carbon bearing the hydroxyl group (C2) will shift upfield to approximately 160-170 ppm, while the adjacent vinylic carbon (C1) will appear in the range of 95-105 ppm.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for 2-Oxocyclohexanecarboxylic Acid Tautomers

| Tautomer | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Keto | α-CH | 3.5 - 4.0 | ~50-60 |

| C=O (ketone) | - | ~200-210 | |

| COOH | >10 (broad) | ~170-180 | |

| Enol | =C-OH | 12 - 16 (broad) | ~160-170 (C-OH) |

| C=C-H | - | ~95-105 (C-COOH) | |

| COOH | >10 (broad) | ~170-180 |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in each tautomer.

Expected IR Absorption Bands:

-

Keto Tautomer: A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1715 cm⁻¹. The C=O stretching of the carboxylic acid will appear around 1700-1725 cm⁻¹ (often overlapping with the ketone stretch) and will also show a broad O-H stretching band from 2500-3300 cm⁻¹.

-

Enol Tautomer: The C=O stretching of the ketone will be absent. A C=C stretching band will appear around 1640-1660 cm⁻¹. The C=O of the conjugated carboxylic acid will absorb at a lower frequency, around 1680-1700 cm⁻¹. A broad O-H stretching band for the enolic hydroxyl, often shifted to lower wavenumbers due to intramolecular hydrogen bonding, will be present.

Table 3: Characteristic IR Frequencies (cm⁻¹) for 2-Oxocyclohexanecarboxylic Acid Tautomers

| Tautomer | Functional Group | Characteristic Absorption (cm⁻¹) |

| Keto | C=O (Ketone) | ~1715 |

| C=O (Carboxylic Acid) | ~1700-1725 | |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | |

| Enol | C=C | ~1640-1660 |

| C=O (Conjugated Carboxylic Acid) | ~1680-1700 | |

| O-H (Enol and Carboxylic Acid) | 2500-3300 (very broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions in the keto and enol forms.

Expected UV-Vis Absorption Maxima:

-

Keto Tautomer: The keto form is expected to exhibit a weak n→π* transition for the carbonyl group at around 280-300 nm.

-

Enol Tautomer: The enol form, with its conjugated π-system, will show a much stronger π→π* transition at a shorter wavelength, typically in the range of 240-260 nm.

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the general procedure for quantifying the keto-enol equilibrium of 2-oxocyclohexanecarboxylic acid in various deuterated solvents.

-

Sample Preparation: Prepare a solution of 2-oxocyclohexanecarboxylic acid in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a known concentration (typically 10-20 mg/mL) in a standard 5 mm NMR tube.

-

Equilibration: Allow the sample to equilibrate at a constant temperature for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

-

NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation and accurate integration.

-

Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integration and Calculation:

-

Identify the characteristic, well-resolved signals for the keto and enol tautomers. For example, the α-proton of the keto form and a vinylic or enolic hydroxyl proton of the enol form.

-

Integrate the area of the selected signals for both tautomers.

-

Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each signal: % Enol = [Integral (Enol) / (Integral (Enol) + Integral (Keto))] * 100

-

Calculate the equilibrium constant, KE: KE = % Enol / % Keto

-

Kinetic Analysis by Flash Photolysis and Bromine Scavenging

The determination of the keto-enol equilibrium constant in aqueous solution for 2-oxocyclohexanecarboxylic acid was achieved by studying the kinetics of both the enolization and ketonization reactions.[1][2][3]

-

Enol Generation: The enol tautomer is generated in situ via flash photolysis of a suitable precursor, such as 2-diazocycloheptane-1,3-dione. This generates a ketene (B1206846) which then rapidly hydrates to form the enol of 2-oxocyclohexanecarboxylic acid.

-

Ketonization Rate: The rate of the subsequent isomerization of the enol back to the keto form (ketonization) is monitored by transient absorption spectroscopy.

-

Enolization Rate: The rate of the forward reaction (enolization of the keto form) is determined by a bromine scavenging method. The keto acid is treated with bromine, which rapidly reacts with the enol as it is formed. The rate of bromine consumption, monitored spectrophotometrically, corresponds to the rate of enolization.

-

Equilibrium Constant Calculation: The equilibrium constant KE is then calculated from the ratio of the enolization rate constant (kenol) to the ketonization rate constant (kketo): KE = kenol / kketo.

Factors Influencing Tautomerism

The keto-enol equilibrium of 2-oxocyclohexanecarboxylic acid is a delicate balance influenced by several factors:

-

Solvent: As previously discussed, solvent polarity and hydrogen bonding capacity play a major role. Non-polar solvents favor the intramolecularly hydrogen-bonded enol form, while polar protic solvents can stabilize the keto form.

-

pH: The pH of the solution can significantly impact the tautomeric equilibrium, as both the keto and enol forms have acidic protons. The pKa values for the keto and enol tautomers in aqueous solution have been reported, providing insight into their relative acidities and how their protonation states change with pH.[1]

Conclusion

The keto-enol tautomerism of 2-oxocyclohexanecarboxylic acid is a dynamic process governed by a subtle interplay of structural and environmental factors. While the keto form predominates in aqueous solution, the enol form can be significantly populated in less polar environments. This guide has summarized the available quantitative data and outlined the key experimental and spectroscopic methods for the study of this equilibrium. For drug development professionals and researchers, a thorough understanding of this tautomerism is essential for predicting molecular properties, reactivity, and biological activity. Further research to quantify the tautomeric equilibrium in a broader range of solvents and at various temperatures would provide a more complete picture of the chemical behavior of this important molecule.

References

Stability of 2-Oxocyclohexanecarboxylic Acid in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-oxocyclohexanecarboxylic acid in aqueous solutions. The stability of this β-keto acid is primarily governed by the dynamic equilibrium between its keto and enol tautomers, and to a lesser extent, by degradation pathways such as decarboxylation and hydrolysis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes to support research and development activities.

Core Stability Profile: Keto-Enol Tautomerism

The most significant factor influencing the behavior of 2-oxocyclohexanecarboxylic acid in aqueous solution is the keto-enol tautomerism. The compound exists as an equilibrium mixture of the more stable keto form and the enol form.

The equilibrium between the keto and enol forms is a dynamic process influenced by solvent, temperature, and pH.[1][2] In aqueous solutions, the keto form is generally favored.[3] The keto-enol equilibrium constant (KE) for 2-oxocyclohexanecarboxylic acid in aqueous solution has been determined to be pKE = 1.27.[4] This indicates that the keto form is the predominant species at equilibrium.

Quantitative Data for Keto-Enol Tautomerism

The following table summarizes the key quantitative data related to the keto-enol tautomerism of 2-oxocyclohexanecarboxylic acid in aqueous solution.

| Parameter | Value | Conditions | Reference |

| Keto-Enol Equilibrium Constant (pKE) | 1.27 | Aqueous Solution | [4] |

Signaling Pathway of Keto-Enol Tautomerism

The interconversion between the keto and enol forms can be catalyzed by both acids and bases.

Caption: Keto-enol tautomerism of 2-oxocyclohexanecarboxylic acid.

Degradation Pathways

Beyond tautomerism, 2-oxocyclohexanecarboxylic acid can undergo irreversible degradation, primarily through decarboxylation. Hydrolysis of the carboxylic acid functional group is generally not considered a significant degradation pathway under typical aqueous conditions.

Decarboxylation

The decarboxylation of the undissociated acid form is generally faster than that of the carboxylate anion.[6] The activation energy for the decarboxylation of acetoacetic acid is in the range of 23-24 kcal/mol.[6]

Caption: Decarboxylation pathway of 2-oxocyclohexanecarboxylic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of 2-oxocyclohexanecarboxylic acid.

Generation of the Enol Form via Flash Photolysis

The enol form of 2-oxocyclohexanecarboxylic acid can be generated in situ for kinetic studies using flash photolysis of a suitable precursor, such as 2-diazocycloheptane-1,3-dione.[4]

Protocol:

-

Prepare a solution of 2-diazocycloheptane-1,3-dione in the desired aqueous buffer.

-

Subject the solution to a laser flash photolysis system. The photolysis of the diazo compound leads to a Wolff rearrangement, forming a ketene (B1206846) intermediate.

-

The ketene rapidly hydrates in the aqueous solution to produce the enol of 2-oxocyclohexanecarboxylic acid.

-

The subsequent isomerization of the enol to the keto form can be monitored spectrophotometrically.[4]

Caption: Workflow for the generation of the enol form.

Measurement of Ketonization Rate

The rate of conversion of the enol to the keto form (ketonization) can be measured by monitoring the decay of the enol concentration over time, typically using UV-spectrophotometry, following its generation by flash photolysis.[4]

Protocol:

-

Generate the enol of 2-oxocyclohexanecarboxylic acid as described in section 3.1.

-

Immediately after the laser flash, monitor the change in absorbance at a wavelength where the enol has a significant absorbance and the keto form has minimal absorbance.

-

The decay of the absorbance over time follows first-order kinetics, from which the rate constant for ketonization can be determined.

-

Perform these measurements in various buffers (e.g., perchloric acid, sodium hydroxide, and different pH buffers) to determine the pH-rate profile for ketonization.[4]

Measurement of Enolization Rate by Bromine Scavenging

The rate of conversion of the keto to the enol form (enolization) can be determined by a bromine scavenging method. The enol form reacts rapidly with bromine, and the rate of bromine consumption is a measure of the rate of enolization.[4]

Protocol:

-

Prepare a solution of 2-oxocyclohexanecarboxylic acid (keto form) in an aqueous buffer containing a known concentration of bromine.

-

Monitor the disappearance of bromine over time using a spectrophotometer. The reaction should be carried out under conditions where the enolization is the rate-limiting step.

-

The rate of bromine consumption will be independent of the bromine concentration and will be equal to the rate of enolization.

-

Vary the pH of the buffer to determine the effect of acid and base catalysis on the enolization rate.[4]

Stability-Indicating HPLC Method (Proposed)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the parent compound and its degradation products over time. While a specific validated method for 2-oxocyclohexanecarboxylic acid was not found in the reviewed literature, a general reversed-phase HPLC-UV method can be proposed based on the analysis of similar compounds.[7]

Proposed HPLC Parameters:

| Parameter | Proposed Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate the parent compound from its degradation products. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength where both the parent compound and the primary degradation product (cyclohexanone) have reasonable absorbance (e.g., 210 nm). |

| Temperature | Ambient or controlled at a specific temperature (e.g., 25 °C). |

| Injection Volume | 10-20 µL |

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Summary and Conclusions

The stability of 2-oxocyclohexanecarboxylic acid in aqueous solution is primarily dictated by the keto-enol tautomeric equilibrium, with the keto form being the predominant and more stable species. The interconversion between the two forms is subject to acid and base catalysis. While decarboxylation is a potential degradation pathway, especially at elevated temperatures, leading to the formation of cyclohexanone, specific kinetic data for this process are limited. Hydrolysis is not considered a major degradation route under normal conditions. For comprehensive stability studies, the development and validation of a stability-indicating HPLC method are crucial for the accurate monitoring of the parent compound and its potential degradation products over time. Further research is warranted to quantify the kinetics of decarboxylation under various pH and temperature conditions to build a more complete stability profile of this molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Oxocyclohexanecarboxylic Acid: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental molecular properties of 2-Oxocyclohexanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The document details its molecular weight and chemical formula, and presents a detailed experimental protocol for its synthesis via the Dieckmann cyclization of diethyl pimelate, followed by hydrolysis and decarboxylation.

Core Molecular Data

The key quantitative data for 2-Oxocyclohexanecarboxylic acid are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3] |

| Molecular Weight | 142.15 g/mol | [1][3] |

| Alternate Names | 2-Carboxycyclohexanone, 2-Ketocyclohexanecarboxylic acid | [1] |

Synthetic Pathway: From Diethyl Pimelate to 2-Oxocyclohexanecarboxylic Acid

A common and effective method for the synthesis of 2-Oxocyclohexanecarboxylic acid involves a two-step process:

-

Dieckmann Cyclization: An intramolecular Claisen condensation of a 1,7-diester, such as diethyl pimelate, to form a cyclic β-keto ester.[4][5] This reaction is typically carried out in the presence of a strong base.[4]

-

Hydrolysis and Decarboxylation: The resulting ethyl 2-oxocyclohexanecarboxylate is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the final product.[6]

The overall synthetic workflow is illustrated in the diagram below.

References

- 1. 2-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 9942171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Oxocyclohexanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. fiveable.me [fiveable.me]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 2-Oxocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxocyclohexanecarboxylic acid is a keto-acid of significant interest in organic synthesis and pharmaceutical development. Its utility in these fields is intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of 2-Oxocyclohexanecarboxylic acid. In the absence of extensive published quantitative data, this document focuses on equipping researchers with the necessary experimental protocols to determine solubility in-house. Furthermore, it presents a logical framework for solvent selection for critical processes such as recrystallization.

Introduction

2-Oxocyclohexanecarboxylic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid moiety, presents a unique solubility profile. The carboxylic acid group is capable of hydrogen bonding with polar solvents, while the cyclohexanone (B45756) ring introduces a degree of lipophilicity. This duality suggests that its solubility will be highly dependent on the specific nature of the organic solvent. Understanding this solubility is paramount for optimizing reaction yields, designing effective purification schemes, and developing stable formulations.

This guide provides detailed methodologies for the experimental determination of solubility, enabling researchers to generate the precise data required for their specific applications.

Quantitative Solubility Data

As of the compilation of this guide, specific, publicly available quantitative solubility data for 2-Oxocyclohexanecarboxylic acid across a broad spectrum of organic solvents is limited. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Acetone | 50 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethanol | 50 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 50 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Toluene | 50 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | Data to be determined |

| e.g., Hexane | 50 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound, such as 2-Oxocyclohexanecarboxylic acid, in an organic solvent.

Isothermal Saturation Method

This gravimetric method is a reliable and straightforward technique for determining solubility.

Materials:

-

2-Oxocyclohexanecarboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Add an excess amount of 2-Oxocyclohexanecarboxylic acid to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe. To avoid precipitation, the syringe can be pre-heated to the experimental temperature.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the decomposition point of the acid and above the boiling point of the solvent.

-

Once the solvent is completely removed, cool the vial in a desiccator and weigh it to determine the mass of the dissolved 2-Oxocyclohexanecarboxylic acid.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Analytical Methods (HPLC, UV-Vis)

For more rapid or higher-throughput solubility determination, analytical techniques can be employed. These methods require the development of a calibration curve.

Procedure Outline:

-

Prepare a series of standard solutions of 2-Oxocyclohexanecarboxylic acid of known concentrations in the chosen solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) for each standard solution.

-

Prepare a saturated solution as described in the isothermal saturation method (steps 1-4).

-

Withdraw a sample of the supernatant and filter it.

-

Dilute the saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted solution using the chosen analytical method.

-

Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate key processes for researchers working with 2-Oxocyclohexanecarboxylic acid.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Decision Tree for Recrystallization Solvent Selection.

Conclusion

While a comprehensive public database of the solubility of 2-Oxocyclohexanecarboxylic acid in organic solvents is currently lacking, this guide provides the essential tools for researchers to determine this critical physical property. By following the detailed experimental protocols, scientists and drug development professionals can generate the high-quality data necessary for process optimization, purification, and formulation. The provided workflows offer a systematic approach to both data generation and its application in common laboratory procedures like recrystallization. This empowers researchers to make informed decisions and accelerate their research and development efforts involving this versatile compound.

An In-depth Technical Guide to the Synthesis of 2-Oxocyclohexanecarboxylic Acid from Cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 2-Oxocyclohexanecarboxylic acid, a valuable building block in organic synthesis, starting from the readily available precursor, cyclohexanol (B46403). The synthesis is a two-stage process involving an initial oxidation of cyclohexanol to cyclohexanone (B45756), followed by the carboxylation of the resulting ketone. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate the replication and optimization of this synthesis in a laboratory setting.

Overall Synthesis Workflow

The synthesis of 2-Oxocyclohexanecarboxylic acid from cyclohexanol proceeds through two principal stages. The first stage is the oxidation of the secondary alcohol, cyclohexanol, to its corresponding ketone, cyclohexanone. The second stage involves the introduction of a carboxyl group at the alpha-position of the cyclohexanone ring. This is typically achieved through the formation of an intermediate ester, ethyl 2-oxocyclohexanecarboxylate, which is subsequently hydrolyzed to yield the final product.

Caption: Overall workflow for the synthesis of 2-Oxocyclohexanecarboxylic Acid.

Stage 1: Oxidation of Cyclohexanol to Cyclohexanone

The initial step in the synthesis is the oxidation of the secondary alcohol, cyclohexanol, to produce cyclohexanone. A common and environmentally conscious method for this transformation utilizes sodium hypochlorite (B82951) (household bleach) as the oxidizing agent in the presence of acetic acid.[1][2] This method avoids the use of heavy metal oxidants like chromium.[3]

Experimental Protocol

Materials:

-

Cyclohexanol

-

Glacial Acetic Acid

-

Sodium Hypochlorite solution (household bleach, ~10-12% w/v)

-

Sodium Bisulfite (NaHSO₃)

-

Sodium Chloride (NaCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (or other suitable extraction solvent)

-

Ice

Procedure:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 10.0 g (0.1 mol) of cyclohexanol and 25 mL of glacial acetic acid.

-

Cool the flask in an ice-water bath.

-

While stirring vigorously, add 75 mL of sodium hypochlorite solution dropwise from an addition funnel. Maintain the internal temperature of the reaction mixture between 30-35°C by controlling the rate of addition and using the ice bath as needed.[3]

-

After the addition is complete, the mixture should have a greenish-yellow color, indicating an excess of the oxidizing agent. A potassium iodide-starch test can be used to confirm this (a blue-black color indicates a positive test).[4]

-

Remove the ice bath and continue stirring the mixture at room temperature for an additional 15 minutes.

-

To quench any remaining oxidizing agent, add solid sodium bisulfite in small portions until the greenish-yellow color disappears and the KI-starch test is negative.

-

Add solid sodium chloride to the mixture to reduce the solubility of the organic product in the aqueous layer.

-

Transfer the mixture to a separatory funnel. The cyclohexanone product will form a separate organic layer.

-

Separate the layers and wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude cyclohexanone. Further purification can be achieved by distillation.

Stage 2: Carboxylation of Cyclohexanone to 2-Oxocyclohexanecarboxylic Acid

The second stage involves the carboxylation of cyclohexanone at the α-position. A standard method for this transformation is the reaction with a strong base, such as sodium hydride, to form an enolate, which then reacts with an electrophilic carboxylating agent like diethyl carbonate.[1] This initially forms the ethyl ester of the target acid, which is then hydrolyzed.

Experimental Protocol

Part A: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

Materials:

-

Cyclohexanone

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Diethyl Carbonate

-

Anhydrous Benzene (B151609) or Tetrahydrofuran (THF)

-

Glacial Acetic Acid

-

Ice

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place a calculated amount of sodium hydride. Wash the sodium hydride with anhydrous benzene or THF to remove the mineral oil.

-

Add fresh anhydrous solvent to the flask, followed by diethyl carbonate.

-

Heat the mixture to reflux.

-

Slowly add a solution of cyclohexanone in the anhydrous solvent from the dropping funnel over several hours.

-

After the addition is complete, continue to reflux the mixture until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture to room temperature and cautiously add glacial acetic acid to neutralize the excess base.

-

Add ice-cold water to dissolve the resulting salts.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic extracts, wash with water, and dry over an anhydrous drying agent.

-

Remove the solvent and excess diethyl carbonate under reduced pressure. The resulting crude ethyl 2-oxocyclohexanecarboxylate can be purified by vacuum distillation. A reported yield for a similar reaction is around 50%.[3]

Part B: Hydrolysis to 2-Oxocyclohexanecarboxylic Acid

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Hydrochloric Acid (concentrated or dilute)

Procedure:

-

Reflux the crude ethyl 2-oxocyclohexanecarboxylate with an excess of hydrochloric acid.

-

After the reaction is complete (as determined by TLC or other analytical methods), cool the mixture.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-